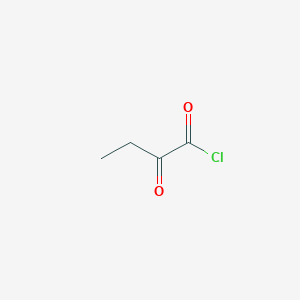![molecular formula C25H28N4O5 B176481 (2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid CAS No. 122409-33-0](/img/structure/B176481.png)
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid, commonly known as L-735,524, is a synthetic compound that has been extensively studied for its potential use as a therapeutic agent.
Scientific Research Applications
Antifungal Applications
- A study by Flores-Holguín, Frau, and Glossman-Mitnik (2019) explored the chemical reactivity and molecular properties of a group of antifungal tripeptides, including a variant similar to the compound . Their research, using conceptual density functional theory, provided valuable insights for drug design, particularly in antifungal applications (Flores-Holguín et al., 2019).
Antioxidant and Anti-Inflammatory Activity
- Subudhi and Sahoo (2011) synthesized and evaluated compounds similar to the one for their antioxidant and anti-inflammatory activities. They found that some of these compounds exhibited significant action in these areas, contributing to their potential therapeutic applications (Subudhi & Sahoo, 2011).
Structural Analysis and Chemical Properties
- Di (2010) investigated the crystal structure of a related compound, providing insights into its molecular interactions and structural properties. This information is vital for understanding the behavior of such compounds in biological systems (Di, 2010).
Synthesis Techniques
- Monclus, Masson, and Luxen (1995) described an asymmetric synthesis method for variants of the compound, contributing to the development of more efficient production techniques. Such methods are crucial for pharmaceutical applications and research (Monclus et al., 1995).
Biological Activity Studies
- Radhakrishnan, Balakrishnan, and Selvaraj (2020) focused on the biological activities of Schiff bases derived from compounds similar to the one . Their work highlights the potential for these compounds in antimicrobial applications (Radhakrishnan et al., 2020).
properties
CAS RN |
122409-33-0 |
|---|---|
Product Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
Molecular Formula |
C25H28N4O5 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C25H28N4O5/c26-19(12-15-7-9-17(30)10-8-15)24(32)29-11-3-6-22(29)23(31)28-21(25(33)34)13-16-14-27-20-5-2-1-4-18(16)20/h1-2,4-5,7-10,14,19,21-22,27,30H,3,6,11-13,26H2,(H,28,31)(H,33,34)/t19-,21-,22-/m0/s1 |
InChI Key |
FRMFMFNMGQGMNB-BVSLBCMMSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |
sequence |
YPW |
synonyms |
H-Tyr-Pro-Trp-OH |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



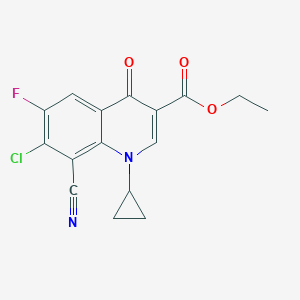
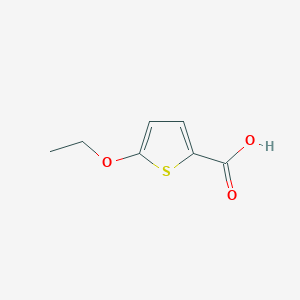
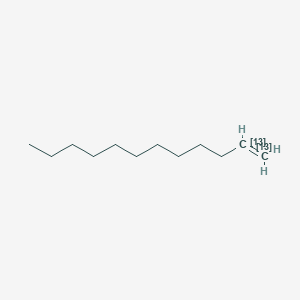
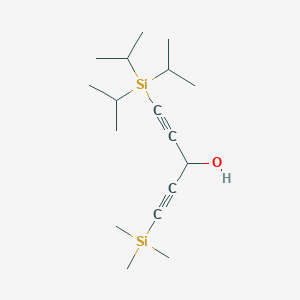
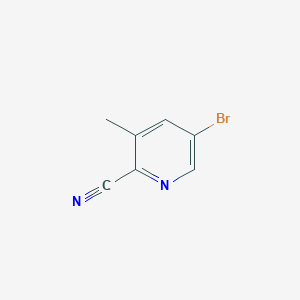
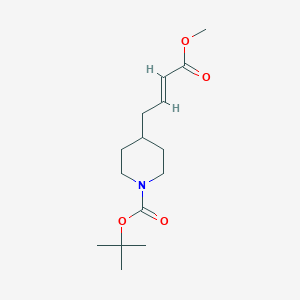
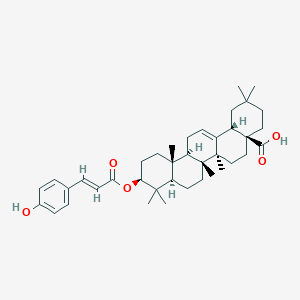
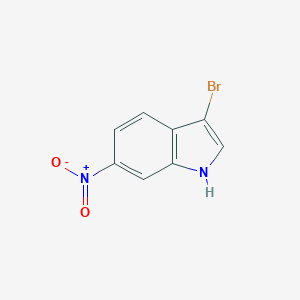
![5-Methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B176426.png)
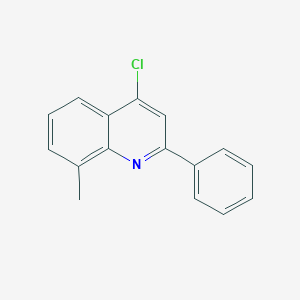
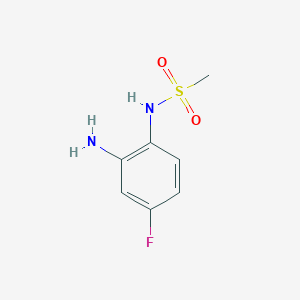
![Benzyl[(4-methoxyphenyl)methyl]amine](/img/structure/B176431.png)
![2-[(2,2-Dimethyl-4,6-dioxo-[1,3]dioxan-5-ylidenemethyl)-amino]-benzoic acid methyl ester](/img/structure/B176437.png)
